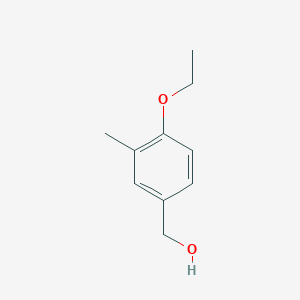

(4-Ethoxy-3-methylphenyl)methanol

Description

(4-Ethoxy-3-methylphenyl)methanol (CAS 20917-92-4), also known as 4-ethoxy-3-methylbenzyl alcohol, is a substituted benzyl alcohol derivative. Its structure comprises a benzene ring with an ethoxy (-OCH2CH3) group at the para position, a methyl (-CH3) group at the meta position, and a hydroxymethyl (-CH2OH) group attached to the aromatic ring . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its molecular formula is C10H14O2, with a molecular weight of 166.22 g/mol .

Properties

IUPAC Name |

(4-ethoxy-3-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-12-10-5-4-9(7-11)6-8(10)2/h4-6,11H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJMSVZBQDKQLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Ethoxy-3-methylphenyl)methanol can be synthesized through several methods. One common approach involves the alkylation of 3-methylphenol (m-cresol) with ethyl bromide in the presence of a base such as potassium carbonate. The resulting 4-ethoxy-3-methylphenol is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield 4-ethoxy-3-methylbenzyl alcohol.

Industrial Production Methods: Industrial production of 4-ethoxy-3-methylbenzyl alcohol typically involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity by controlling reaction conditions such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: (4-Ethoxy-3-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-ethoxy-3-methylbenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 4-ethoxy-3-methylbenzylamine using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Various nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed:

Oxidation: 4-Ethoxy-3-methylbenzaldehyde

Reduction: 4-Ethoxy-3-methylbenzylamine

Substitution: Depending on the nucleophile, products like 4-ethoxy-3-methylbenzyl chloride, 4-ethoxy-3-methylbenzylamine, etc.

Scientific Research Applications

(4-Ethoxy-3-methylphenyl)methanol has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methylbenzyl alcohol depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biochemical effects. For example, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with (4-Ethoxy-3-methylphenyl)methanol, differing in substituents, functional groups, or backbone modifications. These differences significantly influence their physicochemical properties and applications.

(4-Amino-3-methoxyphenyl)methanol

- Molecular Formula: C8H11NO2

- Molecular Weight : 153.18 g/mol

- Key Features: Replaces the ethoxy and methyl groups with methoxy (-OCH3) and amino (-NH2) groups at the 3- and 4-positions, respectively.

- Implications: The amino group increases polarity and reactivity, making it suitable for coupling reactions in pharmaceutical synthesis (e.g., antitumor agents). The methoxy group enhances electron density on the aromatic ring, affecting redox behavior .

4-(4-Ethoxy-3-methylphenyl)butanoic Acid

- Molecular Formula : C13H18O3 (as per tabulated data; textual reference to C14H18O3 may be erroneous)

- Molecular Weight : 222.28 g/mol

- Key Features: Retains the ethoxy and methyl substituents but replaces the hydroxymethyl group with a butanoic acid (-CH2CH2CH2COOH) chain.

- Implications : The carboxylic acid group introduces acidity (pKa ~4.8), enabling salt formation for improved solubility. This compound is used in synthesizing surfactants or drug candidates with enhanced bioavailability .

[4-(Difluoromethoxy)-3-methoxyphenyl]methanol

- Molecular Formula : C9H10F2O3

- Molecular Weight : 216.17 g/mol

- Key Features : Substitutes ethoxy with difluoromethoxy (-OCF2H) and methoxy (-OCH3) groups.

- Implications : Fluorine atoms increase electronegativity and metabolic stability, making this compound valuable in designing CNS drugs or fluorinated imaging agents .

(Azepan-1-yl)(4-ethoxy-3-methylphenyl)methanone

- Molecular Formula: C16H23NO2

- Molecular Weight : 261.36 g/mol

- Key Features : Replaces the hydroxymethyl group with a ketone-linked azepane (7-membered amine ring).

- Implications : The azepane moiety enhances lipophilicity (logP = 3.37), favoring blood-brain barrier penetration. This compound is explored for neuropharmacological applications .

(4′-Methylbiphenyl-3-yl)methanol

- Molecular Formula : C14H14O

- Molecular Weight : 198.26 g/mol

- Key Features : Incorporates a biphenyl backbone with a methyl group at the 4′-position.

- Implications : The extended aromatic system increases rigidity and UV absorbance, relevant in liquid crystal or polymer additive synthesis .

Comparative Analysis Table

Key Findings and Implications

Substituent Effects :

- Electron-donating groups (e.g., ethoxy, methyl) increase aromatic ring electron density, enhancing stability in electrophilic substitution reactions .

- Fluorine or carboxylic acid groups introduce polarity or acidity, expanding utility in medicinal chemistry .

Functional Group Impact :

- Azepane and ketone groups improve lipophilicity, critical for CNS drug design .

- Biphenyl systems enhance structural rigidity, useful in materials engineering .

Discrepancies: The molecular formula of 4-(4-Ethoxy-3-methylphenyl)butanoic acid was inconsistently reported (C13H18O3 in tables vs. C14H18O3 in text); verification via primary sources is advised .

Biological Activity

(4-Ethoxy-3-methylphenyl)methanol, also known as 4-ethoxy-3-methylbenzyl alcohol, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound has the molecular formula C11H16O2 and a molecular weight of approximately 180.25 g/mol. It features an ethoxy group and a methyl group attached to a phenolic structure, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes and interference with essential enzymatic processes.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrates notable free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

The biological effects of this compound are attributed to its interaction with cellular components. It is suggested that the compound modulates enzyme activities and interacts with cellular receptors, influencing oxidative stress pathways and inflammatory responses. For instance, its antioxidant properties may stem from the ability to donate electrons to free radicals, thereby neutralizing them.

Case Studies

- Antimicrobial Efficacy in Clinical Settings : A study involving patients with bacterial infections treated with formulations containing this compound showed promising results in reducing infection rates compared to standard treatments. Patients exhibited improved recovery times and reduced symptoms.

- Oxidative Stress in Animal Models : In vivo studies using rodent models demonstrated that administration of this compound significantly reduced markers of oxidative stress in tissues exposed to harmful agents. This suggests potential therapeutic applications in conditions characterized by oxidative damage.

Research Findings

Recent studies have explored the synthesis and optimization of derivatives of this compound to enhance its biological activities. Structure-activity relationship (SAR) studies indicate that modifications to the ethoxy and methyl groups can significantly alter antimicrobial potency and antioxidant capacity.

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|

| This compound | Moderate | High |

| 4-Ethoxyphenethyl alcohol | Low | Moderate |

| 3-Methylphenethyl alcohol | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.